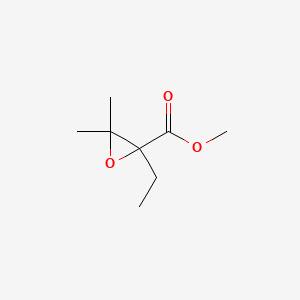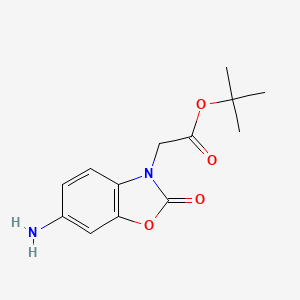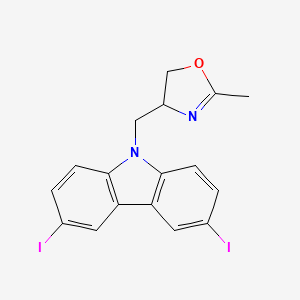![molecular formula C24H19BO4 B13641072 (4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a phenoxy group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated biphenyl compound.
Introduction of Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with the biphenyl compound under basic conditions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Amines, ethers, and esters.
Applications De Recherche Scientifique
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: It serves as a precursor for boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The compound’s biphenyl structure also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
Biphenylboronic Acid: Contains a biphenyl structure but lacks the phenoxy group.
(4-Phenoxyphenyl)boronic Acid: Similar structure but without the biphenyl linkage.
Uniqueness
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid is unique due to its combination of a biphenyl structure, phenoxy group, and boronic acid functionality. This combination enhances its versatility in chemical reactions and its potential as a molecular tool in various scientific applications.
Propriétés
Formule moléculaire |
C24H19BO4 |
|---|---|
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
[4-[4-(4-phenoxyphenyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO4/c26-25(27)20-10-16-24(17-11-20)29-23-14-8-19(9-15-23)18-6-12-22(13-7-18)28-21-4-2-1-3-5-21/h1-17,26-27H |
Clé InChI |
FJYWRXCFOBMAAN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)






![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)

